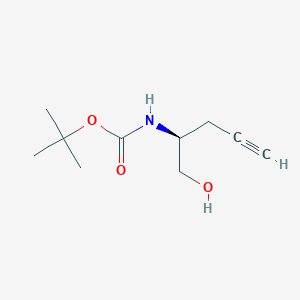
Boc-2-炔丙基-L-甘氨醇
描述
Boc-2-Propargyl-L-glycinol is a chemical compound with the molecular formula C10H17NO3 and a molecular weight of 199.24 . It is also known by the IUPAC name tert-butyl N-[(2S)-1-hydroxypent-4-yn-2-yl]carbamate .
Molecular Structure Analysis
The InChI key for Boc-2-Propargyl-L-glycinol is AMHAWCRGUQTPAH-QMMMGPOBSA-N . The InChI string is InChI=1S/C10H17NO3/c1-5-6-8(7-12)11-9(13)14-10(2,3)4/h1,8,12H,6-7H2,2-4H3,(H,11,13)/t8-/m0/s1 .
Physical And Chemical Properties Analysis
Boc-2-Propargyl-L-glycinol has a boiling point of 335ºC at 760 mmHg and a density of 1.062g/cm3 .
科学研究应用
氨基酸衍生物的合成
Boc-2-炔丙基-L-甘氨醇已用于受保护氨基酸衍生物的合成。一项研究展示了使用锌介导的烯丙基、苄基和炔丙基卤化物反应来提供 Boc 保护的氨基酸衍生物 (Abood & Nosal, 1994).
肽研究
它还被整合到受保护的三肽中,用于研究对脯氨酰 4-羟化酶活性和胶原生物合成的影响,展示了其在肽研究中的相关性 (Willisch, Hiller, Hemmasi, & Bayer, 1991).
糖原磷酸化酶抑制
在 2 型糖尿病研究的背景下,Boc-2-炔丙基-L-甘氨醇衍生物已被评估为糖原磷酸化酶抑制剂,为该领域的构效关系研究做出了贡献 (Goyard, Docsa, Gergely, Praly, & Vidal, 2015).
糖基氨基甲酸酯的合成
该化合物已用于从炔丙基 1,2-原酸酯合成糖基氨基甲酸酯,突出了其在复杂有机分子创建中的作用 (Shaikh, Sureshkumar, Pati, Sen Gupta, & Hotha, 2011).
天然化学连接
Boc-2-炔丙基-L-甘氨醇衍生物已用于天然化学连接过程中,这对于肽和蛋白质的合成至关重要 (Crich & Banerjee, 2007).
安全和危害
生化分析
Biochemical Properties
Boc-2-Propargyl-L-glycinol plays a significant role in biochemical reactions, particularly in the field of proteomics research. It interacts with various enzymes, proteins, and other biomolecules, facilitating the study of protein structures and functions. The compound’s ability to form covalent bonds with nucleophiles makes it a valuable tool in organic synthesis and biochemistry
Cellular Effects
Boc-2-Propargyl-L-glycinol has been observed to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in cell function, although detailed studies on its specific effects on different cell types are limited . It is hypothesized that Boc-2-Propargyl-L-glycinol may affect cell signaling pathways by modulating the activity of certain enzymes and proteins, thereby influencing gene expression and metabolic processes.
Molecular Mechanism
The molecular mechanism of action of Boc-2-Propargyl-L-glycinol involves its ability to act as a Lewis acid, donating an electron pair to form covalent bonds with nucleophiles This property allows the compound to interact with various biomolecules, potentially inhibiting or activating enzymes and altering gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Boc-2-Propargyl-L-glycinol can change over time due to factors such as stability and degradation. The compound’s stability in different conditions, including temperature and pH, can influence its long-term effects on cellular function . Studies on the temporal effects of Boc-2-Propargyl-L-glycinol in in vitro and in vivo settings are limited, but it is essential to consider these factors when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of Boc-2-Propargyl-L-glycinol vary with different dosages in animal models. Higher doses may lead to toxic or adverse effects, while lower doses may not produce significant biochemical changes . It is crucial to determine the optimal dosage for specific applications to avoid potential toxicity and ensure the desired biochemical effects. Studies on the dosage effects of Boc-2-Propargyl-L-glycinol in animal models are necessary to establish safe and effective usage guidelines.
Metabolic Pathways
Boc-2-Propargyl-L-glycinol is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical reactions . The compound’s role in metabolic flux and its effects on metabolite levels are areas of interest for researchers studying its potential applications in biochemistry and medicine. Understanding the metabolic pathways of Boc-2-Propargyl-L-glycinol can provide insights into its mechanisms of action and potential therapeutic uses.
Transport and Distribution
The transport and distribution of Boc-2-Propargyl-L-glycinol within cells and tissues are influenced by its interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in specific cellular compartments, impacting its biochemical activity and function. Detailed studies on the transport and distribution of Boc-2-Propargyl-L-glycinol are necessary to understand its behavior in biological systems fully.
Subcellular Localization
Boc-2-Propargyl-L-glycinol’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles The compound’s activity and function can be influenced by its localization within the cell, affecting its interactions with other biomolecules and its overall biochemical effects
属性
IUPAC Name |
tert-butyl N-[(2S)-1-hydroxypent-4-yn-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-5-6-8(7-12)11-9(13)14-10(2,3)4/h1,8,12H,6-7H2,2-4H3,(H,11,13)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHAWCRGUQTPAH-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC#C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC#C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650659 | |
| Record name | tert-Butyl [(2S)-1-hydroxypent-4-yn-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
763122-73-2 | |
| Record name | tert-Butyl [(2S)-1-hydroxypent-4-yn-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



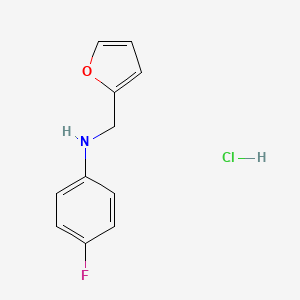

![5-amino-1-(3-chlorophenyl)-1,3a,5,7a-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1437401.png)

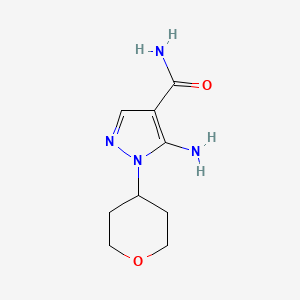
![2-Benzyl-2-azabicyclo[2.2.1]heptan-7-ol](/img/structure/B1437405.png)
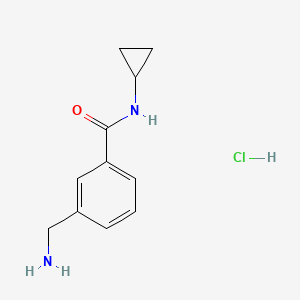

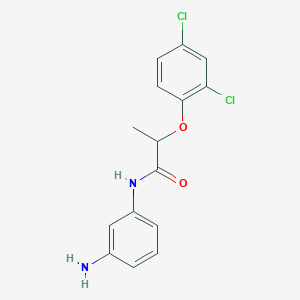
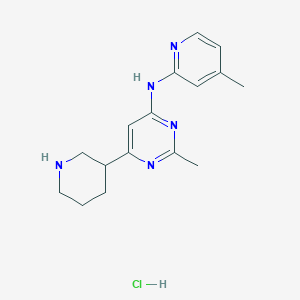
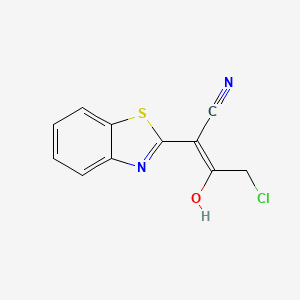
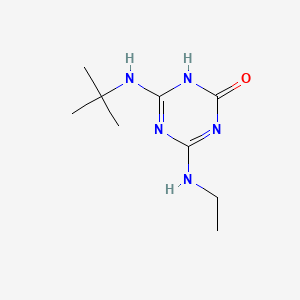

![2-Amino-7-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B1437420.png)